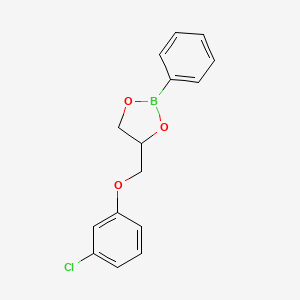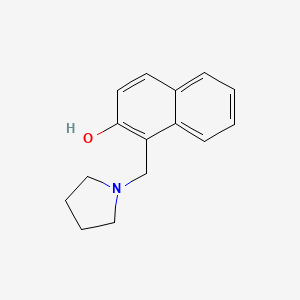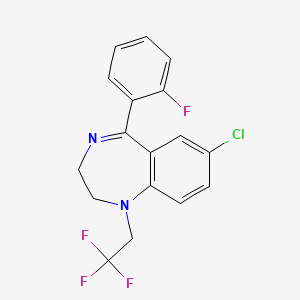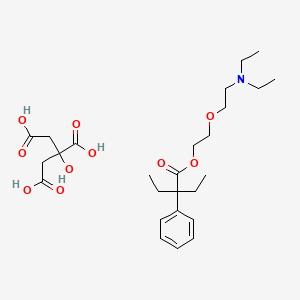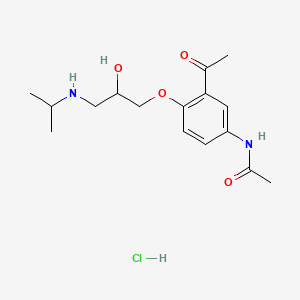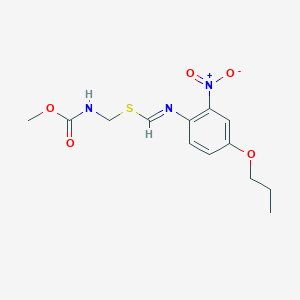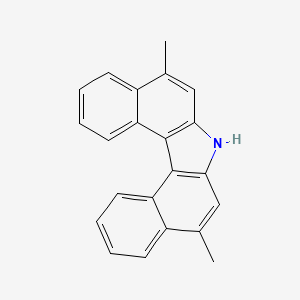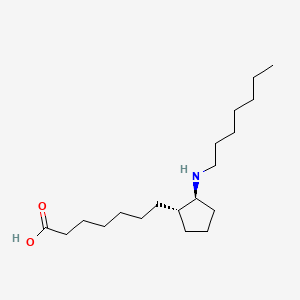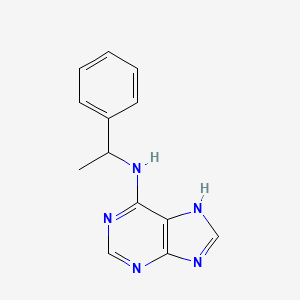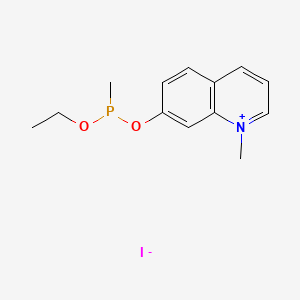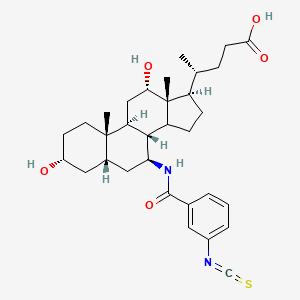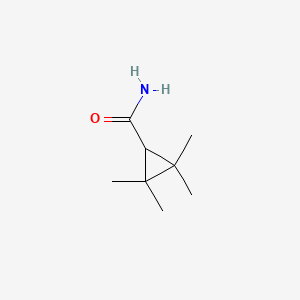
2,2,3,3-四甲基环丙烷甲酰胺
描述
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those similar to 2,2,3,3-Tetramethylcyclopropanecarboxamide, often involves strategies like the Sonogashira cross-coupling followed by cyclization and hydrogenation processes. For example, a method described by de Carné-Carnavalet et al. (2013) involves a copper-free Sonogashira coupling with terminal aryl- or heteroarylalkynes, leading to a variety of substituted cyclopropanes (de Carné-Carnavalet et al., 2013).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including tetramethyl variants, is characterized by their highly strained cyclopropane core, which significantly influences their chemical reactivity and physical properties. The study of such molecules often utilizes computational methods to predict interactions, binding energies, and structural characteristics, as demonstrated in research on related compounds like tetracyanocyclopropane by Bauzá et al. (2016), which highlights the potential for non-covalent bonding interactions (Bauzá et al., 2016).
Chemical Reactions and Properties
Cyclopropane derivatives participate in various chemical reactions, such as [3+2] cycloadditions, which are pivotal in synthesizing complex cyclic structures. Yu et al. (2013) described a direct [3+2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens, showcasing the reactivity of cyclopropane rings under thermal conditions (Yu et al., 2013).
Physical Properties Analysis
The physical properties of 2,2,3,3-Tetramethylcyclopropanecarboxamide, such as solubility, melting point, and thermal stability, are crucial for its application in material science and chemical synthesis. While specific studies on this compound may be limited, related research on polyimides derived from similar structural motifs suggests excellent thermal stability and solubility in polar solvents, as reported by Matsumoto et al. (1997), which could infer some physical characteristics of the tetramethyl derivative (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including reactivity patterns and interaction with various reagents, are a focal point of research due to their unique strained ring structure. The reaction of tetracyanocyclopropanecarboxylic acid with iodides, as studied by Kayukova et al. (2005), exemplifies the reactive nature of cyclopropane carboxylic acids towards forming complex organic structures (Kayukova et al., 2005).
科学研究应用
TMCD 的抗惊厥卤代衍生物:一项比较 α-氟-2,2,3,3-四甲基环丙烷甲酰胺 (α-F-TMCD) 和 α-Cl-TMCD(TMCD 的卤代衍生物)在啮齿动物癫痫模型中的药效学和药代动力学的研究显示出有希望的结果。对这些化合物的抗癫痫药物诱导的致畸性进行了评估,α-F-TMCD 也被评估了抗变应性和抗伤害感受特性 (Pessah 等人,2010)。
芳香族 TMCD 衍生物和抗惊厥活性:研究重点是设计、合成和评估芳香族四甲基环丙烷甲酰胺衍生物的抗惊厥活性。一种化合物,N-(2,2,3,3-四甲基环丙烷甲酰胺)-对苯磺酰胺,成为一种有效的候选药物,具有显着的保护指数,表明比丙戊酸和佐尼酰胺具有更好的抗惊厥效力 (Shimshoni 等人,2008)。
丙戊酸的有效抗惊厥衍生物:发现 α-氟-2,2,3,3-四甲基环丙烷甲酰胺在抗惊厥试验中显着比丙戊酸更有效。它显示出 20 的保护指数,并且在小鼠中无致畸性,表明作为一种新的有效且安全的 CNS 药物的潜力 (Pessah 等人,2009)。
TMCA 酰胺衍生物的抗癫痫活性:合成了 2,2,3,3-四甲基环丙烷甲酸 (TMCA) 的酰胺和脲衍生物,并评估了其抗惊厥活性。该研究确定了具有显着效力的化合物,表明它们作为新型 CNS 活性药物开发的潜力 (Sobol 等人,2004)。
TMCD 类似物的药代动力学分析:一项研究调查了戊酰胺的四甲基环丙烷类似物的药代动力学和抗癫痫活性,突出了这些化合物作为新型抗癫痫药的潜力。它们在动物模型中显示出良好的抗惊厥特性,并且对生物转化具有稳定性 (Bialer 等人,1996)。
未来方向
属性
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropanecarboxamide | |
CAS RN |
55265-53-7 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
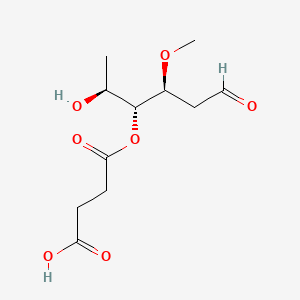
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
